3-(dimethylamino)-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Description

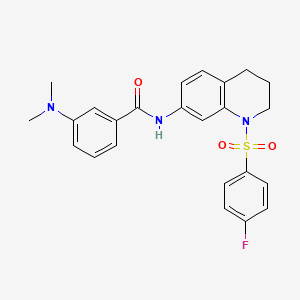

The compound 3-(dimethylamino)-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide features a tetrahydroquinoline core substituted at the 1-position with a 4-fluorophenylsulfonyl group and at the 7-position with a benzamide moiety bearing a dimethylamino substituent. Its structural complexity arises from the interplay of sulfonamide, benzamide, and tetrahydroquinoline components, which are common in pharmacologically active molecules targeting enzymes or receptors (e.g., kinase inhibitors) .

Properties

IUPAC Name |

3-(dimethylamino)-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24FN3O3S/c1-27(2)21-7-3-5-18(15-21)24(29)26-20-11-8-17-6-4-14-28(23(17)16-20)32(30,31)22-12-9-19(25)10-13-22/h3,5,7-13,15-16H,4,6,14H2,1-2H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAWFRDLYHSCXTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=C(C=C4)F)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(dimethylamino)-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a synthetic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 453.5 g/mol. The compound features a dimethylamino group and a 4-fluorophenylsulfonyl moiety attached to a tetrahydroquinoline structure, which is significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C24H24FN3O3S |

| Molecular Weight | 453.5 g/mol |

| CAS Number | 1211676-71-9 |

| Density | Not Available |

| Melting Point | Not Available |

The biological activity of this compound primarily revolves around its interaction with specific biological targets, including receptors and enzymes involved in various physiological processes. Research indicates that it may exhibit:

- Antitumor Activity : The compound has shown promise in inhibiting cancer cell proliferation through apoptosis induction in various cancer cell lines.

- Anti-inflammatory Effects : By modulating inflammatory pathways, it may reduce the production of pro-inflammatory cytokines.

- Neuroprotective Properties : Its ability to cross the blood-brain barrier suggests potential applications in neurodegenerative diseases.

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits significant cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involves the activation of caspase pathways leading to apoptosis.

In Vivo Studies

Animal model studies have illustrated that administration of this compound resulted in reduced tumor size and improved survival rates in xenograft models.

Case Studies

- Case Study on Anticancer Activity :

- A study investigated the effects of the compound on human breast cancer cells (MCF-7). Results indicated a dose-dependent decrease in cell viability and increased apoptosis markers.

- Case Study on Neuroprotection :

- Research involving rodent models of neurodegeneration showed that treatment with this compound led to a significant reduction in neuronal loss and improved cognitive function tests.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

Key analogs differ in substituents on the benzamide ring, sulfonyl group, or tetrahydroquinoline core. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Electron-withdrawing groups (e.g., nitro in ) may alter electronic properties of the benzamide, affecting binding interactions with biological targets.

Sulfonyl Group Variations :

Characterization :

Pharmacological and Physicochemical Implications

- Metabolic Stability: Dimethylamino groups may resist oxidative metabolism compared to halogens, which are prone to dehalogenation .

- Target Interactions: The dimethylamino group’s basicity could facilitate hydrogen bonding or ionic interactions with biological targets, such as mTOR kinases .

Q & A

Basic: What synthetic strategies are recommended for the preparation of 3-(dimethylamino)-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide?

The synthesis typically involves three key steps:

Tetrahydroquinoline Core Formation : Cyclization of aniline derivatives using ammonium persulfate (APS) or similar oxidizing agents to construct the 1,2,3,4-tetrahydroquinoline scaffold .

Sulfonylation : Reacting the tetrahydroquinoline intermediate with 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., potassium carbonate in acetonitrile) to introduce the sulfonyl group .

Benzamide Coupling : Amide bond formation between the dimethylamino-substituted benzoyl chloride and the sulfonylated tetrahydroquinoline using coupling agents like trichloroisocyanuric acid (TCICA) or carbodiimides .

Critical Note : Purification via column chromatography or recrystallization is essential to isolate high-purity product for biological assays .

Basic: Which spectroscopic and chromatographic methods are optimal for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) :

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% required for in vitro studies) .

- Mass Spectrometry (HRMS) : Validate molecular weight with ESI-TOF or MALDI-TOF, ensuring accurate mass matches theoretical calculations .

Advanced: How can researchers design enzyme inhibition assays to investigate this compound’s mechanism of action?

Target Selection : Prioritize enzymes structurally related to the compound’s pharmacophores (e.g., kinases, proteases, or sulfotransferases) based on docking simulations .

Kinetic Assays :

- Use fluorescence-based or colorimetric substrates to measure IC₅₀ values under varying substrate/enzyme concentrations .

- Include positive controls (e.g., staurosporine for kinases) and validate results with orthogonal methods like surface plasmon resonance (SPR) .

Mutagenesis Studies : Introduce point mutations in the enzyme’s active site to identify critical binding residues .

Advanced: What structural modifications can improve the pharmacokinetic profile of this benzamide derivative?

- Lipophilicity Enhancement : Introduce trifluoromethyl or alkyl groups to the benzamide ring to increase membrane permeability (logP optimization) .

- Metabolic Stability : Replace labile groups (e.g., ester linkages) with bioisosteres like amides or heterocycles .

- Solubility Adjustments : Incorporate polar substituents (e.g., hydroxyl or morpholine groups) while monitoring SAR trade-offs .

Example : The trifluoromethyl group in analogous compounds enhances metabolic stability by resisting oxidative degradation .

Advanced: How should contradictory biological activity data across studies be resolved?

Assay Standardization : Compare buffer conditions (pH, ionic strength), cell lines, and incubation times used in conflicting studies .

Compound Integrity : Re-analyze batches via HPLC and NMR to rule out degradation or impurities .

Meta-Analysis : Use statistical tools to aggregate data, accounting for outliers and experimental variability .

Case Study : Discrepancies in IC₅₀ values for similar sulfonamides were traced to differences in ATP concentrations in kinase assays .

Advanced: What in vitro models are suitable for evaluating cytotoxicity and selectivity?

- Cell Line Panels : Screen against cancer (e.g., HeLa, MCF-7) and non-cancerous (e.g., HEK293) lines to calculate selectivity indices (SI = IC₅₀(normal)/IC₅₀(cancer)) .

- Primary Cells : Use patient-derived cells to assess clinical relevance .

- Mechanistic Follow-Up : Combine viability assays with apoptosis markers (e.g., caspase-3 activation) and cell cycle analysis (flow cytometry) .

Advanced: How can computational methods guide the optimization of this compound’s binding affinity?

Molecular Docking : Use AutoDock Vina or Schrödinger to predict binding poses in target proteins .

Free Energy Perturbation (FEP) : Quantify the impact of substituent changes on binding energy (ΔΔG) .

ADMET Prediction : Tools like SwissADME forecast absorption, toxicity, and CYP450 interactions to prioritize synthetic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.